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molecular formula C16H18ClNO4S B1199969 1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate CAS No. 135812-04-3

1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate

Cat. No. B1199969
M. Wt: 355.8 g/mol
InChI Key: FMQGUMRNTBJHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05693827

Procedure details

Thionyl chloride (6.5 g, 0.055 mole) was added to a stirring slurry of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid (8.0 g, 0.050 mole) in methylene chloride (50 ml). The mixture was stirred at 35°-40° C. for 4 hours, during which the solid completely dissolved. The solution was then evaporated under reduced pressure at about 35° C. to remove hydrogen chloride, sulfur dioxide and unreacted thionyl chloride. The residue, crude 5,6-dihydro-2-methyl-1,4-oxathiin-3-carbonyl chloride, which solidified, was dissolved in methylene chloride (50 ml). The solution was chilled in ice and treated dropwise with a solution of 1-methylethyl 5-amino-2-chlorobenzoate (10.7 g, 0.050 mole) and triethylamine (5.5 g, 0.055 mole) in methylene chloride (50 ml). The addition was carried out over about 2 hours, after which the reaction mixture was left stirring overnight at room temperature.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][C:6]1[O:7][CH2:8][CH2:9][S:10][C:11]=1[C:12]([OH:14])=O.[NH2:15][C:16]1[CH:17]=[CH:18][C:19]([Cl:28])=[C:20]([CH:27]=1)[C:21]([O:23][CH:24]([CH3:26])[CH3:25])=[O:22].C(N(CC)CC)C>C(Cl)Cl>[Cl:28][C:19]1[CH:18]=[CH:17][C:16]([NH:15][C:12]([C:11]2[S:10][CH2:9][CH2:8][O:7][C:6]=2[CH3:5])=[O:14])=[CH:27][C:20]=1[C:21]([O:23][CH:24]([CH3:26])[CH3:25])=[O:22]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8 g
Type
reactant
Smiles
CC=1OCCSC1C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OC(C)C)C1)Cl
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 35°-40° C. for 4 hours, during which the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated under reduced pressure at about 35° C.
CUSTOM
Type
CUSTOM
Details
to remove hydrogen chloride, sulfur dioxide and unreacted thionyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methylene chloride (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was chilled in ice
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
was carried out over about 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
after which the reaction mixture was left
STIRRING
Type
STIRRING
Details
stirring overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C=C1)NC(=O)C1=C(OCCS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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